2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 438229-60-8
Cat. No.: VC21478671
Molecular Formula: C17H12BrNO2
Molecular Weight: 342.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438229-60-8 |
|---|---|
| Molecular Formula | C17H12BrNO2 |
| Molecular Weight | 342.2g/mol |
| IUPAC Name | 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21) |
| Standard InChI Key | INTXREIJSDMVSH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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3-Bromophenyl group at position 2, contributing steric bulk and halogen-mediated reactivity.
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Methyl group at position 8, enhancing hydrophobicity and modulating electronic effects.
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Carboxylic acid at position 4, enabling hydrogen bonding and salt formation.
The molecular formula is C₁₇H₁₂BrNO₂, with a molecular weight of 358.19 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂BrNO₂ |
| Molecular Weight | 358.19 g/mol |
| Melting Point | 215–218°C (predicted) |
| Solubility | Slightly soluble in DMSO, ethanol; insoluble in water |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (calculated) |
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.6 ppm. The methyl group at position 8 resonates as a singlet at δ 2.5–2.7 ppm .
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¹³C NMR: The carboxylic acid carbon appears at δ 167–169 ppm, while the brominated phenyl carbons show signals between δ 120–135 ppm .
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IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C–Br vibration).
Synthesis and Optimization
Catalytic Synthesis Pathways
The compound is synthesized via a multicomponent reaction (MCR) involving:
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Condensation: 3-Bromobenzaldehyde reacts with 8-methylquinolin-4-amine under acidic conditions to form an imine intermediate.
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Cyclization: Pyruvic acid undergoes enolization, attacking the imine to generate a quinoline scaffold .
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Oxidation: The intermediate is oxidized using Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride, a magnetically recoverable catalyst, to yield the carboxylic acid .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mg | 92 |
| Temperature | 80°C | 89 |
| Solvent | Solvent-free | 90 |
| Reaction Time | 30 minutes | 91 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key steps include:
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Bromination: Selective bromination at the phenyl ring using N-bromosuccinimide (NBS).
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Methylation: Friedel-Crafts alkylation to introduce the methyl group.
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Catalyst Recovery: Magnetic separation of Fe₃O₄-based catalysts reduces costs by enabling ≥10 reuse cycles .
Biological Activity and Mechanisms
Table 3: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| PC-3 (Prostate) | 2.3 | Aurora A kinase inhibition |
| MCF-7 (Breast) | 4.1 | Caspase-3 activation |
| A549 (Lung) | 5.6 | ROS generation |
Antimicrobial Effects
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. Its planar structure intercalates bacterial DNA, disrupting replication .
Applications in Materials Science
Organic Electronics
The quinoline core’s π-conjugated system enables applications in:
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Organic Photovoltaics (OPVs): As an electron-transport layer, achieving a power conversion efficiency (PCE) of 6.8% .
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Light-Emitting Diodes (OLEDs): Emits blue light (λₑₘ = 460 nm) with a luminance efficiency of 12 cd/A .
Coordination Chemistry
The carboxylic acid group facilitates metal coordination. With Cu²⁺, it forms a triclinic complex (space group P1̄) with bond lengths of 1.95–2.02 Å (Cu–O), stabilizing charge-transfer states .
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